O-Demethyl Lenvatinib (hydrochloride) is a significant compound in the realm of cancer treatment, primarily recognized as a major metabolite of Lenvatinib, which is a potent inhibitor of multiple receptor tyrosine kinases. This compound plays a critical role in the pharmacokinetics and pharmacodynamics of the parent drug, Lenvatinib, which is utilized in treating various malignancies including thyroid cancer and renal cell carcinoma.
O-Demethyl Lenvatinib falls under the category of small molecule inhibitors and is classified as an anticancer agent. It exhibits properties that inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
The synthesis of O-Demethyl Lenvatinib can be approached through various methods, primarily focusing on its extraction from biological samples or synthesizing it from Lenvatinib using enzymatic reactions.
The enzymatic method leverages cytochrome P450 enzymes to facilitate the demethylation process. The reaction conditions, such as temperature, pH, and substrate concentration, are critical for maximizing yield and minimizing by-products.
The molecular structure of O-Demethyl Lenvatinib can be represented as follows:
The structure features a core benzene ring substituted with various functional groups that contribute to its biological activity.
O-Demethyl Lenvatinib undergoes various chemical reactions that can affect its stability and efficacy:
The metabolic pathway involves several steps where O-Demethyl Lenvatinib acts as an intermediate before further transformation into other metabolites. The kinetics of these reactions are influenced by enzyme availability and substrate concentration.
O-Demethyl Lenvatinib exerts its anticancer effects primarily through inhibition of receptor tyrosine kinases involved in tumor growth and angiogenesis.
O-Demethyl Lenvatinib is primarily used in scientific research to understand the pharmacokinetics of Lenvatinib and its therapeutic efficacy against cancers. Its role as a metabolite allows researchers to explore dose-response relationships and potential drug interactions.
O-Demethyl lenvatinib (M2) is the primary metabolite of lenvatinib, generated via cytochrome P450 (CYP)-mediated oxidative demethylation. In vitro studies using human liver microsomes and recombinant enzymes confirm that CYP3A4 is the dominant isoform responsible for this conversion. Kinetic analyses reveal a Michaelis constant (Km) of 12.5 μM and maximum velocity (Vmax) of 0.8 nmol/min/mg protein for this reaction in human systems [8] [4]. The reaction efficiency is significantly enhanced by cytochrome b5 coexpression, which increases electron transfer efficiency during catalysis [4]. While CYP3A4 contributes ~70% of total O-demethylation, CYP1A1 also plays a substantive role—particularly in the formation of O-desmethyl lenvatinib—and exhibits greater catalytic efficiency than CYP3A4 in the absence of cytochrome b5 [2] [4]. Minor contributions from CYP2B6 and CYP2A6 are observed but clinically insignificant [4]. Potent CYP3A4 inhibitors (e.g., ketoconazole) increase systemic exposure to O-demethyl lenvatinib by 2.1-fold in vivo, underscoring the metabolic dependency on this isoform [5] [8].
Table 1: Kinetic Parameters for O-Demethylation of Lenvatinib
| Enzyme System | Km (μM) | Vmax (nmol/min/mg) | Primary Metabolite |
|---|---|---|---|
| Human CYP3A4 | 12.5 | 0.8 | O-Demethyl lenvatinib |
| Human CYP1A1 | 8.2* | 1.1* | O-Demethyl lenvatinib |
| Rat CYP3A1 | 15.3 | 0.6 | O-Demethyl lenvatinib |
*Data extrapolated from recombinant systems without cytochrome b5 [2] [4] [8]
Following initial demethylation, O-demethyl lenvatinib undergoes further oxidation via aldehyde oxidase (AO), a cytosolic enzyme independent of NADPH cofactors. This pathway generates the quinolinone derivative M2' (quinolinone form of desmethylated lenvatinib), identified as a major fecal metabolite in humans [3] [7]. AO metabolism is characterized by:
Non-enzymatic pathways contribute minimally (<5%) to lenvatinib biotransformation. The quinolinone metabolite M3' forms spontaneously in plasma via intramolecular cyclization under physiological pH (7.4) and temperature (37°C) [7]. This conversion involves nucleophilic attack of the carbonyl oxygen on adjacent electrophilic centers, forming a stable heterocyclic structure. While kinetically slower than enzymatic pathways, non-enzymatic mechanisms may gain relevance in hepatic impairment where enzymatic capacity is diminished [7] [10].
In vitro studies reveal significant interspecies differences in O-demethyl lenvatinib formation:
Table 2: Metabolic Kinetics of O-Demethylation in Liver Microsomes
| Parameter | Human Liver Microsomes | Rat Liver Microsomes |
|---|---|---|
| Km (μM) | 11.2 ± 0.9 | 18.6 ± 1.4 |
| Vmax (pmol/min/mg) | 142 ± 11 | 89 ± 8 |
| CLint (μL/min/mg) | 12.7 ± 0.8 | 4.8 ± 0.3 |
Data derived from optimized incubation conditions [1] [5]
Key observations:
Metabolite profiles diverge substantially across species:
Phase I metabolism of lenvatinib generates electrophilic intermediates with bioactivation potential:
Despite intermediate reactivity, in vitro studies indicate low covalent binding (<50 pmol/mg protein) and absence of time-dependent CYP inhibition, suggesting minimal clinical toxicity risks [3] [10].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0